![molecular formula C17H16FNO B5754033 2-[(4-fluorophenyl)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5754033.png)
2-[(4-fluorophenyl)acetyl]-1,2,3,4-tetrahydroisoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-fluorophenyl)acetyl]-1,2,3,4-tetrahydroisoquinoline, also known as FAPI, is a chemical compound that has been widely studied in scientific research due to its potential therapeutic applications. FAPI belongs to the class of tetrahydroisoquinoline derivatives and has been found to exhibit various biological activities that make it a promising candidate for drug development.
Mecanismo De Acción
The mechanism of action of 2-[(4-fluorophenyl)acetyl]-1,2,3,4-tetrahydroisoquinoline is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cancer cell growth and inflammation. 2-[(4-fluorophenyl)acetyl]-1,2,3,4-tetrahydroisoquinoline has been found to inhibit the activity of matrix metalloproteinases, which are enzymes that play a role in the invasion and metastasis of cancer cells. It has also been found to inhibit the activity of the NF-kB signaling pathway, which is involved in the regulation of inflammation.
Biochemical and Physiological Effects:
2-[(4-fluorophenyl)acetyl]-1,2,3,4-tetrahydroisoquinoline has been found to exhibit various biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. 2-[(4-fluorophenyl)acetyl]-1,2,3,4-tetrahydroisoquinoline has also been found to inhibit angiogenesis, which is the process of the formation of new blood vessels that is necessary for the growth and spread of cancer cells. Additionally, 2-[(4-fluorophenyl)acetyl]-1,2,3,4-tetrahydroisoquinoline has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-[(4-fluorophenyl)acetyl]-1,2,3,4-tetrahydroisoquinoline in lab experiments is that it has been found to exhibit potent anti-cancer and anti-inflammatory properties, making it a promising candidate for drug development. However, one limitation is that the mechanism of action of 2-[(4-fluorophenyl)acetyl]-1,2,3,4-tetrahydroisoquinoline is not fully understood, which may make it difficult to optimize its therapeutic potential.
Direcciones Futuras
There are several future directions for the study of 2-[(4-fluorophenyl)acetyl]-1,2,3,4-tetrahydroisoquinoline. One direction is to further elucidate its mechanism of action, which may lead to the development of more effective therapeutic agents. Another direction is to study the pharmacokinetics and pharmacodynamics of 2-[(4-fluorophenyl)acetyl]-1,2,3,4-tetrahydroisoquinoline, which may help to optimize its therapeutic potential. Additionally, studies could be conducted to investigate the potential use of 2-[(4-fluorophenyl)acetyl]-1,2,3,4-tetrahydroisoquinoline in combination with other anti-cancer or anti-inflammatory agents.
Métodos De Síntesis
2-[(4-fluorophenyl)acetyl]-1,2,3,4-tetrahydroisoquinoline can be synthesized using a variety of methods, including the Pictet-Spengler reaction, which involves the condensation of an aldehyde or ketone with an amine in the presence of an acid catalyst. Another method involves the reaction of an aryl halide with an amine in the presence of a palladium catalyst.
Aplicaciones Científicas De Investigación
2-[(4-fluorophenyl)acetyl]-1,2,3,4-tetrahydroisoquinoline has been studied extensively in scientific research for its potential therapeutic applications. It has been found to exhibit anti-cancer properties, with studies showing that it can inhibit the growth of cancer cells in vitro and in vivo. 2-[(4-fluorophenyl)acetyl]-1,2,3,4-tetrahydroisoquinoline has also been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Propiedades
IUPAC Name |
1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(4-fluorophenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FNO/c18-16-7-5-13(6-8-16)11-17(20)19-10-9-14-3-1-2-4-15(14)12-19/h1-8H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOPYTFQFLKGJJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-fluorophenyl)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-N-[(4-ethyl-5-mercapto-4H-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B5753950.png)
![2-[(4,6,8-trimethyl-2-quinolinyl)thio]acetamide](/img/structure/B5753953.png)
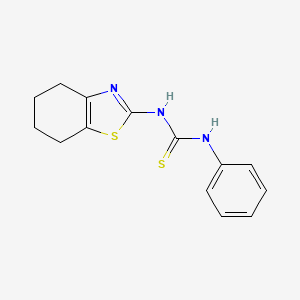
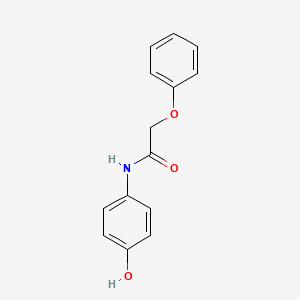
![3-ethyl-2-[(2-fluorobenzyl)thio]-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5753980.png)
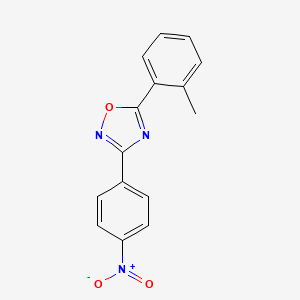
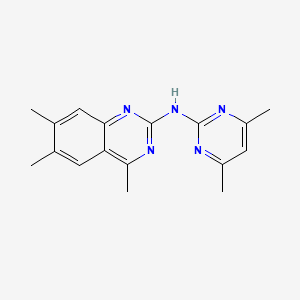
![6-(4-iodophenyl)-2-methylimidazo[2,1-b][1,3]thiazole](/img/structure/B5753999.png)
![N'-{[2-(3-chlorophenoxy)propanoyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5754000.png)
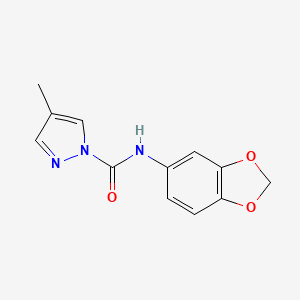
![3-isobutoxy-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide](/img/structure/B5754021.png)
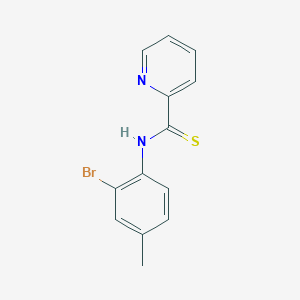
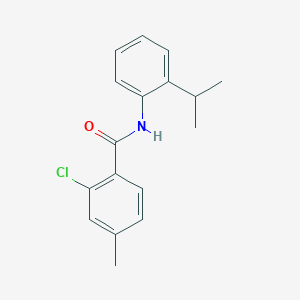
![3-bromo-N'-{[(phenylthio)acetyl]oxy}benzenecarboximidamide](/img/structure/B5754044.png)